N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
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Overview
Description
N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is a compound known for its significant role in the field of organocatalysis. It is a thiourea derivative that has been extensively studied and utilized due to its ability to activate substrates and stabilize partially developing negative charges in transition states through explicit double hydrogen bonding . This compound is particularly notable for its application in promoting various organic transformations.
Preparation Methods
The synthesis of N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with thiophosgene, followed by the addition of (1S,2S)-1,2-diaminocyclohexane. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] exerts its effects involves the activation of substrates through hydrogen bonding. The compound stabilizes partially developing negative charges in the transition states, facilitating the formation of reaction intermediates . This stabilization is achieved through explicit double hydrogen bonding, which is a key feature of its catalytic activity.
Comparison with Similar Compounds
N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is unique compared to other thiourea derivatives due to its specific structural features and catalytic properties. Similar compounds include:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea:
N-[(1S,2S)-2-aminocyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound has a similar structure but differs in the substitution pattern on the cyclohexane ring.
The presence of the cyclohexanediyl moiety in N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] enhances its ability to form stable hydrogen bonds, making it a more effective catalyst in certain reactions.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]cyclohexyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F12N4S2/c25-21(26,27)11-5-12(22(28,29)30)8-15(7-11)37-19(41)39-17-3-1-2-4-18(17)40-20(42)38-16-9-13(23(31,32)33)6-14(10-16)24(34,35)36/h5-10,17-18H,1-4H2,(H2,37,39,41)(H2,38,40,42)/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALSAKIMMYEMHC-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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